3-(2-fluorophenoxy)propanoic Acid

Description

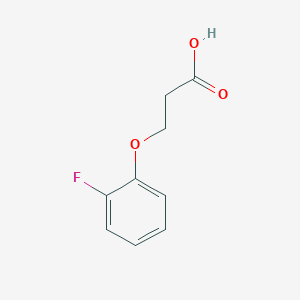

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFQCXHHEIUZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364256 | |

| Record name | 3-(2-fluorophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-72-8 | |

| Record name | 3-(2-fluorophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Bio-Spatiotemporal Potential of 3-(2-fluorophenoxy)propanoic Acid: A Technical Guide for Preclinical Investigation

Sources

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(2-Fluorophenoxy)propionic Acid [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. abcam.co.jp [abcam.co.jp]

- 10. assaygenie.com [assaygenie.com]

- 11. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-fluorophenoxy)propanoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Analytical Methodologies

This guide provides a comprehensive technical overview of 3-(2-fluorophenoxy)propanoic acid, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, potential therapeutic applications, and analytical characterization of this important class of compounds. This document synthesizes established chemical principles with insights into their practical application in a research and development setting.

Introduction: The Significance of the this compound Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry and agrochemical research. This arrangement, consisting of a fluorinated aromatic ring linked via an ether bond to a propanoic acid moiety, offers a unique combination of physicochemical properties that can be exploited for various biological applications. The propanoic acid group provides a handle for interacting with biological targets and influencing solubility, while the fluorinated phenoxy group can enhance metabolic stability and binding affinity.[1] The strategic placement of the fluorine atom on the aromatic ring can significantly modulate the electronic properties and conformational preferences of the molecule, thereby influencing its biological activity.

This guide will delve into the synthetic pathways for accessing these molecules, explore their known and potential biological activities with a focus on structure-activity relationships, and provide a framework for their analytical characterization.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be approached through several established organic chemistry reactions. The choice of a specific route often depends on the availability of starting materials, desired scale, and the specific substitutions on the aromatic ring or the propanoic acid chain. Two primary and reliable methods are the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers.[2][3][4] This SN2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2] For the synthesis of this compound, this would involve the reaction of 2-fluorophenol with a 3-halopropanoic acid derivative.

Causality in Experimental Choices:

-

Choice of Base: A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to deprotonate the phenolic hydroxyl group of 2-fluorophenol, which is more acidic than aliphatic alcohols. The choice of a stronger base like sodium hydride (NaH) is also common to ensure complete deprotonation.[4]

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. Heating is often required to drive the reaction to completion.

-

Protection/Deprotection: The carboxylic acid moiety of the 3-halopropanoic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the reaction. This ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid.

Experimental Protocol: A Representative Williamson Ether Synthesis

-

Deprotonation of 2-fluorophenol: To a solution of 2-fluorophenol in a suitable solvent (e.g., DMF), add an equimolar amount of a base (e.g., sodium hydride) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-fluorophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add a solution of a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) in the same solvent. Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Ester Isolation: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a stoichiometric excess of a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux. Monitor the hydrolysis by TLC.

-

Acidification and Final Product Isolation: After the hydrolysis is complete, cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The product, this compound, will precipitate out and can be collected by filtration, washed with cold water, and dried.

Diagram: Williamson Ether Synthesis Workflow

Caption: A generalized workflow for the Williamson ether synthesis of this compound.

Michael Addition

The Michael addition is another powerful C-O bond-forming reaction that can be utilized for the synthesis of this compound.[5] This reaction involves the conjugate addition of a nucleophile, in this case, the 2-fluorophenoxide, to an α,β-unsaturated carbonyl compound, such as an acrylate ester.[5]

Causality in Experimental Choices:

-

Catalyst: The reaction is typically base-catalyzed. The same bases used in the Williamson ether synthesis can be employed to generate the phenoxide nucleophile.

-

Michael Acceptor: A variety of acrylate esters (e.g., methyl acrylate, ethyl acrylate) can be used as the Michael acceptor. The choice may influence reaction rates and subsequent hydrolysis conditions.

-

Solvent: Similar to the Williamson synthesis, polar aprotic solvents are generally preferred.

Experimental Protocol: A Representative Michael Addition

-

Formation of the Nucleophile: Generate the sodium 2-fluorophenoxide in situ as described in the Williamson ether synthesis protocol.

-

Conjugate Addition: To the solution of the phenoxide, add the acrylate ester dropwise at a controlled temperature (often room temperature or slightly elevated). Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

-

Work-up and Ester Isolation: The work-up procedure is similar to that of the Williamson ether synthesis, involving quenching with water, extraction, and purification of the intermediate ester.

-

Hydrolysis: The final hydrolysis step to obtain the carboxylic acid is identical to the one described in the Williamson ether synthesis protocol.

Diagram: Michael Addition Workflow

Caption: A generalized workflow for the Michael addition synthesis of this compound.

Biological Activities and Therapeutic Potential

Arylpropionic acid derivatives are a well-established class of pharmacologically active compounds, with many approved drugs belonging to this family. The introduction of a 2-fluorophenoxy group can modulate the biological activity profile, offering opportunities for the development of new therapeutic agents.

Anti-inflammatory Activity

Many arylpropionic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of some fluorinated phenylpropanoic acid derivatives have been documented. These compounds likely exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The fluorine substituent can enhance the binding affinity to the target enzyme and improve the pharmacokinetic profile of the compound.

Antimicrobial Activity

The phenoxypropanoic acid scaffold has been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is likely multifaceted and may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. The lipophilicity and electronic properties conferred by the 2-fluorophenoxy group can play a crucial role in the compound's ability to penetrate microbial cell walls and exert its effect.

Anticancer Potential

Recent studies have highlighted the potential of propanoic acid derivatives as anticancer agents. The observed activities may stem from various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The specific molecular targets are still under investigation for many of these compounds, but they represent a promising area for future drug discovery efforts.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR considerations include:

-

Position and Nature of Substituents on the Aromatic Ring: The presence and position of the fluorine atom, as well as other substituents, can significantly impact activity. The electronic and steric effects of these substituents can influence how the molecule interacts with its biological target.

-

Chirality of the Propanoic Acid Moiety: The α-carbon of the propanoic acid chain is a chiral center. It is common for one enantiomer to be significantly more active than the other, highlighting the importance of stereoselective synthesis or chiral resolution in the development of these compounds.

-

Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other derivatives can modulate the compound's solubility, bioavailability, and targeting capabilities.

Table 1: Summary of Potential Biological Activities and SAR Insights

| Biological Activity | Potential Mechanism of Action | Key Structural Features for Activity |

| Anti-inflammatory | Inhibition of COX enzymes | Arylpropionic acid scaffold, specific stereochemistry at the α-carbon. |

| Antimicrobial | Disruption of microbial cell membranes, enzyme inhibition | Lipophilic aromatic ring, acidic moiety. |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation | Planar aromatic system, potential for hydrogen bonding. |

Analytical Methodologies for Characterization and Quantification

The robust analytical characterization of this compound and its derivatives is crucial for ensuring purity, confirming structure, and for pharmacokinetic and metabolism studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of these compounds.

-

Reversed-Phase HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid and improve peak shape).

-

Detection: A UV detector is generally suitable for these compounds due to the presence of the aromatic ring. For higher sensitivity and selectivity, especially in complex biological matrices, a mass spectrometer (LC-MS) is the preferred detector.[6]

Gas Chromatography (GC) can also be used, but the carboxylic acid group typically requires derivatization (e.g., esterification) to increase volatility and improve chromatographic performance.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. The presence of fluorine will result in characteristic splitting patterns in both the 1H and 13C NMR spectra due to 19F coupling.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds.[6] Electrospray ionization (ESI) is a common ionization technique for these molecules, typically in negative ion mode to deprotonate the carboxylic acid. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments can provide further structural information. For fluorinated propionic acids, common fragmentation pathways include the loss of CO2 and the formation of a fluoroformate anion.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the ether linkage.

Bioanalytical Methods

For the quantification of these compounds in biological matrices (e.g., plasma, urine), a validated bioanalytical method is required.[8][9] This typically involves:

-

Sample Preparation: Extraction of the analyte from the biological matrix. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: HPLC is almost always used for separation.

-

Detection: Tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[6]

Diagram: General Bioanalytical Workflow

Caption: A simplified overview of a typical bioanalytical workflow for drug quantification in biological matrices.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising area for further research and development. Their versatile synthesis and the potential for a wide range of biological activities make them attractive candidates for the discovery of new drugs and agrochemicals. Future work in this area should focus on:

-

Expansion of the chemical space: The synthesis and biological evaluation of a wider range of derivatives with diverse substitution patterns.

-

Elucidation of mechanisms of action: Detailed studies to identify the specific molecular targets and signaling pathways responsible for the observed biological effects.

-

Development of stereoselective syntheses: The development of efficient methods for the synthesis of single enantiomers to improve potency and reduce potential side effects.

-

In-depth pharmacokinetic and toxicological studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

By leveraging the principles of medicinal chemistry and modern analytical techniques, the full potential of this important class of molecules can be realized.

References

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. The Williamson Ether Synthesis. Retrieved from [Link]

- Zhou, Y.-Y., Gu, X.-B., Jiang, M.-J., & Cai, G.-M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(1), o121.

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.

- Iqbal, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- van de Merbel, N. C., & de Vries, R. (2013). Aging of biological matrices and its effect on bioanalytical method performance. Bioanalysis, 5(19), 2393-2407.

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

- Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.

- Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Michael addition products of amine terminated polyolefins and polyfunctional acrylates.

- Journal of Pharmaceutical Science and Technology. (n.d.).

- Khan, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(1), 1-20.

- Radboud Repository. (n.d.).

-

Walsh Medical Media. (2021, June 16). An Overview of Bioanalytical Methods. Retrieved from [Link]

-

Bio-Analysis Centre. (2022, May 22). Bioanalysis – techniques for the characterization of biological material. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry.

- NIH. (n.d.). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. PubMed Central.

-

Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview. Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. researchgate.net [researchgate.net]

- 6. b-ac.co.uk [b-ac.co.uk]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. onlinepharmacytech.info [onlinepharmacytech.info]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

The Phenoxypropanoic Acid Scaffold: A Technical Guide to Synthesis, Mechanism, and Application

The following technical guide provides an in-depth review of phenoxypropanoic acid compounds, structured to serve researchers in both agrochemical and pharmaceutical discovery.

Executive Summary

Phenoxypropanoic acid derivatives represent a privileged chemical scaffold in life sciences, serving as the structural backbone for two distinct classes of bioactive molecules: the aryloxyphenoxypropionate (AOPP) herbicides (commonly known as "fops") and PPAR-modulating therapeutics (fibrates and glitazars).

This guide dissects the structure-activity relationships (SAR), stereochemical imperatives, and synthetic methodologies that define this class. It transitions from their established role in inhibiting Acetyl-CoA Carboxylase (ACCase) in agriculture to their pharmacophore translation in metabolic disease treatment.

Part 1: Molecular Architecture & Stereochemistry

The core pharmacophore consists of a phenyl ring linked via an ether oxygen to a propanoic acid moiety. The critical feature of this scaffold is the chiral center at the

The Chiral Switch

Bioactivity in this class is highly stereospecific.

-

Herbicides: The (R)-enantiomer is the active inhibitor of ACCase. Early commercial formulations (e.g., fluazifop-butyl) were racemates, effectively diluting the active ingredient by 50%. Modern "P-suffix" herbicides (e.g., Fluazifop-P) utilize the resolved (R)-isomer, doubling potency and reducing environmental load.

-

Pharmaceuticals: Stereochemistry dictates receptor subtype selectivity (PPAR

vs. PPAR

Structure-Activity Relationship (SAR) Table

| Structural Domain | Modification | Effect on Bioactivity |

| Propionate Head | Esterification (Methyl/Butyl/Ethyl) | Pro-drug/Pro-herbicide formation. Increases lipophilicity for cuticle penetration (plants) or bioavailability (humans). Rapidly hydrolyzed in vivo to the active acid. |

| Methyl substituent | Essential for chirality. Removal (phenoxyacetic acid) drastically alters target affinity (shifts from ACCase to Auxin mimicry). | |

| Ether Linkage | Replacement with -S- or -NH- | Generally reduces potency in herbicides; explored in pharmaceuticals to alter metabolic stability. |

| Distal Aryl Ring | Pyridine/Quinoxaline systems | Critical for Herbicides: Enhances binding to the carboxyltransferase domain of ACCase. |

| Distal Aryl Ring | Amide/Sulfonamide tails | Critical for Pharmaceuticals: Orients the molecule within the PPAR ligand-binding pocket. |

Part 2: Agrochemical Application (The "Fops")[1]

Mechanism of Action: ACCase Inhibition

AOPP herbicides function by inhibiting the plastidic form of Acetyl-CoA Carboxylase (ACCase) in monocots (grasses).[1][2] They compete for the carboxyltransferase (CT) domain, blocking the first committed step in fatty acid synthesis.

Note on Selectivity: Dicots (broadleaf plants) possess a prokaryotic-type multisubunit ACCase that is structurally insensitive to AOPPs, providing inherent crop safety.

Visualization: The ACCase Inhibition Pathway

The following diagram illustrates the interruption of lipid biosynthesis.

Figure 1: Mechanism of Action of AOPP Herbicides. The inhibitor blocks the conversion of Acetyl-CoA to Malonyl-CoA, leading to lipid starvation.

Part 3: Pharmaceutical Frontiers (PPAR Agonists)

While "fops" dominate agriculture, the phenoxypropanoic acid motif is a scaffold-hop away from fibrates (lipid-lowering agents).

-

Pharmacophore Translation: The carboxylic acid head group mimics free fatty acids, allowing these compounds to bind to Peroxisome Proliferator-Activated Receptors (PPARs).

-

Therapeutic Utility:

Part 4: Experimental Protocols

Synthesis: Enantioselective Preparation of (R)-AOPP

To avoid the 50% waste of racemates, modern synthesis utilizes chiral pool starting materials. The following protocol describes the synthesis of an (R)-AOPP intermediate via inversion of configuration (SN2).

Reaction Principle: Reaction of a hydroquinone with (S)-2-chloropropionic acid (or its esters) results in the (R)-phenoxypropionate due to Walden inversion at the chiral center.

Step-by-Step Methodology:

-

Reagents:

-

Hydroquinone derivative (1.0 eq)

-

(S)-(-)-2-Chloropropionic acid methyl ester (1.1 eq, >98% ee)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Activation: Charge a 3-neck flask with the hydroquinone derivative and

in MeCN. Stir at 60°C for 30 minutes to form the phenoxide anion. -

Addition: Add (S)-2-chloropropionic acid methyl ester dropwise over 20 minutes. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) for disappearance of the phenol.

-

Workup: Cool to room temperature. Filter off inorganic salts (

). Concentrate the filtrate under reduced pressure. -

Purification: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

. Recrystallize from Hexane/Ethanol.

-

-

Validation:

-

Chiral HPLC: Use a Chiralcel OD-H column to confirm enantiomeric excess (ee%). Target >95% ee.

-

Polarimetry: Measure optical rotation

. The (R)-isomer typically exhibits positive rotation (+) in standard solvents, though this varies by substituent.

-

Workflow: ACCase Inhibition Assay

A spectrophotometric coupled assay is used to validate biological activity.

-

System: Wheat germ ACCase (susceptible) vs. Pea ACCase (resistant/control).

-

Reaction Mix: Buffer (pH 8.0), ATP,

, Acetyl-CoA, -

Initiation: Add candidate compound (dissolved in DMSO). Incubate 10 min. Start reaction with Acetyl-CoA.

-

Readout: Measure oxidation of NADH at 340nm (decrease in absorbance).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Part 5: Environmental Fate & Toxicology

Phenoxypropanoic acid esters are "environmentally transient" but their acid metabolites are persistent.

-

Hydrolysis: Rapid in soil/water (

hours) to the corresponding acid. -

Microbial Degradation: The acid is degraded by soil bacteria (e.g., Pseudomonas).

-

Enantioselectivity: Soil microbes often show preferential degradation of the (S)-enantiomer, leaving the herbicidally active (R)-isomer to persist longer—a phenomenon known as "enantiomeric enrichment."

Degradation Pathway Diagram

Figure 2: Environmental degradation pathway of phenoxypropanoic esters.

References

-

Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate. [Link]

-

ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Planta Daninha. [Link]

-

Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. National Institutes of Health (PMC). [Link]

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. PubMed. [Link]

- Process for the minimization of racemization in the preparation of optically active herbicides.

Sources

Comprehensive Technical Guide: Theoretical Studies on 3-(2-Fluorophenoxy)propanoic Acid

Executive Summary & Structural Significance[1][2]

3-(2-Fluorophenoxy)propanoic acid (3-2-FPA) represents a critical structural motif in the design of agrochemicals (specifically auxinic herbicides) and pharmaceutical intermediates (PPAR agonists). Its core architecture—a phenoxy headgroup linked to a carboxylic acid tail via an alkyl spacer—serves as an ideal model for studying the "Ortho-Fluorine Effect."

In this molecule, the fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric perturbations that distinctively influence the conformational landscape of the propanoic acid side chain. Understanding these theoretical parameters is essential for predicting:

-

Bioavailability: How the lipophilicity (

) changes with fluorination. -

Receptor Binding: How the "locked" conformation affects docking into auxin-binding proteins (TIR1/AFB) or PPAR pockets.

-

Crystal Packing: The competition between classical

hydrogen bonds and weak

This guide outlines a rigorous theoretical framework for characterizing 3-2-FPA, grounded in experimental crystallographic validation.

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity results that correlate with experimental X-ray diffraction (XRD) data, the following computational workflow is mandated. This protocol balances computational cost with the accuracy required for describing non-covalent interactions (NCIs) typical in fluorinated systems.

Level of Theory[3][4]

-

Functional: M06-2X or wB97X-D .

-

Rationale: Standard B3LYP often fails to accurately capture dispersion forces and weak

stacking prevalent in phenoxy dimers. M06-2X is optimized for main-group thermochemistry and non-covalent interactions.

-

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The diffuse functions (++) are non-negotiable for correctly describing the anionic character of the carboxylate group (in physiological states) and the lone pair electrons on the fluorine and oxygen atoms.

-

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, ensuring self-validation at each step.

Figure 1: Standardized computational workflow for small molecule characterization. Note the critical validation step against XRD data before property calculation.

Conformational Landscape & Geometric Validation

The Crystal Anchor

Theoretical results must be benchmarked against the experimental crystal structure solved by Zhou et al. (2010) .

-

Space Group:

(Monoclinic).[1] -

Key Geometric Parameter: The dihedral angle between the carboxyl group and the benzene ring is 79.4(3)° .[1][2]

-

Packing Motif: Centrosymmetric dimers formed via

hydrogen bonds (

Rotational Barriers (PES Scan)

The flexibility of the propanoic acid tail (

- (C(Ar)-O-C-C): Determines the orientation of the tail relative to the ring.

- (C-C-C=O): Determines the folding of the carboxylic acid.

Theoretical Insight: The ortho-fluorine atom creates a "repulsive wall" or a "dipole trap." Unlike the un-substituted analogue, 3-2-FPA will show a higher rotational barrier for

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 3-2-FPA is governed by the energy gap (

-

HOMO: Predominantly localized on the phenoxy ring and ether oxygen . This indicates the site susceptible to electrophilic attack.

-

LUMO: Localized on the carboxyl group and the

system of the ring. -

Fluorine Effect: The strong electronegativity of F lowers the HOMO energy compared to non-fluorinated analogues, theoretically increasing the chemical hardness (

) and stability.

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface is critical for predicting non-covalent bonding in biological pockets.

-

Red Regions (Negative Potential): Concentrated over the Carbonyl Oxygen and the Fluorine atom . These are the H-bond acceptors.

-

Blue Regions (Positive Potential): Concentrated over the Carboxyl Hydrogen . This is the primary H-bond donor.

-

Significance: The separation of the negative potentials (F vs C=O) creates a "bidentate" recognition motif potential, crucial for docking simulations.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the hyperconjugative interactions that stabilize the molecule.[3]

-

Key Interaction:

. -

Fluorine Interaction: Look for

delocalization. Although F is withdrawing (

Spectroscopic Profiling (Vibrational & NMR)

To validate the theoretical model, calculated frequencies must be scaled to match experimental FT-IR data.

| Vibrational Mode | Unscaled Theory ( | Scaled ( | Experimental Range ( | Assignment Note |

| 3650-3700 | 3530-3580 | 2500-3300 (Broad) | Broadening due to H-bonded dimerization in solid state. | |

| 1780 | 1721 | 1700-1725 | Characteristic carboxylic acid dimer stretch. | |

| 1250 | 1210 | 1200-1250 | Coupled with C-O ether stretch; highly intense. | |

| 1450 | 1402 | 1410-1460 | Scissoring mode of the propanoic chain. |

Note: The large discrepancy in O-H stretch is expected; gas-phase DFT calculates a free monomer, while experimental IR (KBr pellet) measures the H-bonded dimer.

Biological Interface: Molecular Docking Logic

When studying 3-2-FPA as a ligand (e.g., for auxin receptors like TIR1), the docking protocol must account for the acidic nature of the molecule.

Protocol:

-

Ligand Preparation: The carboxylic acid must be deprotonated (

) to simulate physiological pH (7.4). -

Receptor Grid: Center the grid box on the active site (e.g., the InsP6 cofactor binding site in TIR1).

-

Interaction Map:

-

Salt Bridge: The carboxylate head interacts with Arg/Lys residues.

- Stacking: The fluorophenyl ring stacks with Trp/Phe residues.

-

Fluorine Role: The F-atom can engage in multipolar interactions with amide backbones or orthogonal C-H bonds, often increasing binding affinity by 0.5 - 1.0 kcal/mol compared to the H-analogue.

-

Figure 2: Interaction logic for docking studies involving 3-2-FPA.

References

-

Zhou, Y.-Y., Gu, X.-B., Jiang, M.-J., & Cai, G.-M. (2010). This compound.[1] Acta Crystallographica Section E: Structure Reports Online, 66(12), o3268. Link

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Reference for DFT Software).

-

Clemy Monicka, J., & James, C. (2011).[3] Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 718-725.[3] Link

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241. (Methodology Reference).

Sources

Methodological & Application

Synthesis of 3-(2-Fluorophenoxy)propanoic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(2-fluorophenoxy)propanoic acid, a valuable intermediate in the preparation of various organic molecules. The protocol herein is detailed through a two-step process, commencing with a Williamson ether synthesis to form an ester intermediate, followed by its saponification to yield the final carboxylic acid. This guide is designed to offer both a theoretical understanding of the reaction mechanisms and a practical, step-by-step protocol for laboratory application.

Introduction

This compound serves as a key building block in synthetic organic chemistry. Its structural motif is found in a variety of compounds with potential biological activity. Notably, it is a documented intermediate in the synthesis of 8-fluorochroman-4-one[1][2]. The strategic placement of the fluorine atom on the phenoxy group can significantly influence the physicochemical properties of downstream compounds, such as metabolic stability and binding affinity to biological targets. This guide provides a robust and reproducible protocol for the synthesis of this important chemical entity.

Theoretical Framework: A Two-Step Synthetic Approach

The synthesis of this compound is efficiently achieved in two fundamental organic reactions:

-

Williamson Ether Synthesis: This classic reaction involves the formation of an ether from an organohalide and an alkoxide[3][4]. In this specific application, the phenoxide of 2-fluorophenol acts as the nucleophile, attacking an electrophilic ethyl 3-halopropanoate. This SN2 reaction is typically facilitated by a weak base, such as potassium carbonate, in a polar aprotic solvent.

-

Saponification (Ester Hydrolysis): The resulting ethyl 3-(2-fluorophenoxy)propanoate is then hydrolyzed to the corresponding carboxylic acid. While this can be achieved under acidic conditions, basic hydrolysis (saponification) is often preferred as it is an irreversible process, which typically leads to higher yields[5][6]. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated in an acidic workup to yield the final product.

The overall synthetic scheme is depicted below:

Sources

- 1. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Williamson ether synthesis for 3-(2-fluorophenoxy)propanoic acid

Application Note: Optimized Synthesis of 3-(2-Fluorophenoxy)propanoic Acid via Williamson Etherification

Executive Summary

This guide details the synthesis of This compound , a critical pharmacophore in the development of PPAR agonists and phenoxy-acid herbicides. While the Williamson ether synthesis is a foundational organic transformation, this specific substrate presents a unique challenge: the competition between the desired SN2 substitution and the E2 elimination of the alkylating agent (3-bromopropanoic acid) to form acrylic acid.

This protocol utilizes a modified aqueous alkaline method that prioritizes "Green Chemistry" principles (water solvent) while implementing strict temperature controls to maximize the substitution-to-elimination ratio.

Mechanistic Insight & Chemical Strategy

The Nucleophile: 2-Fluorophenoxide

Unlike unsubstituted phenol (pKa ~10), 2-fluorophenol has a pKa of approximately 8.7 . The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), stabilizing the phenoxide anion.

-

Consequence: The 2-fluorophenoxide anion is easier to generate (requires weaker bases) but is slightly less nucleophilic than phenoxide.

-

Process Implication: We must ensure high concentration of the phenoxide to drive the reaction kinetics against the less reactive alkyl halide.

The Electrophile: 3-Bromopropanoic Acid

The reagent serves as both the electrophile and a potential source of side-products. Under strong basic conditions, 3-bromopropanoic acid is prone to dehydrohalogenation (loss of HBr) to form acrylic acid (CH₂=CH-COOH).

-

Control Strategy: To mitigate this, the reaction is run at moderate reflux temperatures, and the alkylating agent is added after the phenoxide is fully formed to prevent transient high concentrations of base reacting solely with the alkyl halide.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the desired SN2 route and the competing elimination side-reaction.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Fluorophenol | 112.10 | 1.0 | Nucleophile |

| 3-Bromopropanoic acid | 152.97 | 1.2 | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base |

| Water (Deionized) | 18.02 | Solvent | Solvent |

| Hydrochloric Acid (6M) | 36.46 | Excess | Precipitation |

Note on Stoichiometry: 2.5 equivalents of base are required: 1.0 eq to deprotonate the phenol, 1.0 eq to neutralize the carboxylic acid on the alkyl halide, and 0.5 eq excess to drive the reaction.

Step-by-Step Methodology

Step 1: Preparation of Sodium 2-Fluorophenoxide

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve NaOH (2.5 g, 62.5 mmol) in 15 mL of water .

-

Cool the solution to ~10°C using a water bath.

-

Add 2-Fluorophenol (2.8 g, 25 mmol) dropwise. The solution will turn slightly yellow as the phenoxide forms.

-

Checkpoint: Ensure the solution is homogeneous.[2] If the phenol oils out, add minimal water (1-2 mL) or ethanol (1 mL) to solubilize.

-

Step 2: Alkylation (The Critical Step)

-

Prepare a solution of 3-Bromopropanoic acid (4.6 g, 30 mmol) in 10 mL of water . Neutralize this carefully with sodium carbonate if desired, or add slowly to the basic phenol solution.

-

Add the bromopropanoic acid solution to the RBF over 10 minutes.

-

Heat the reaction mixture to a gentle reflux (100°C) for 2 to 3 hours .

-

Process Control: Do not vigorously boil. Excessive heat promotes the elimination of HBr from the starting material, forming acrylic acid which polymerizes and creates tar.

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

(Optional) Wash the basic aqueous layer with Diethyl Ether (2 x 15 mL) .

-

Why? This removes any unreacted 2-fluorophenol (which is somewhat soluble in ether even at high pH) and neutral organic impurities.

-

-

Transfer the aqueous layer to a beaker.

-

Acidify dropwise with 6M HCl to pH ~1-2 while stirring vigorously.

-

Observation: The product, this compound, will precipitate as a white to off-white solid.

-

-

Cool in an ice bath for 30 minutes to maximize yield.

Step 4: Purification

-

Filter the crude solid using a Buchner funnel.[3] Wash with ice-cold water (2 x 10 mL).

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or water/ethanol 9:1 mixture). Allow to cool slowly to RT, then to 4°C.

-

Dry the crystals in a vacuum oven at 40°C for 4 hours.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values.

1H-NMR Analysis (400 MHz, DMSO-d6)

The spectrum should display distinct triplet patterns for the propanoic chain and multiplets for the aromatic ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.20 | Broad Singlet | 1H | -COOH | Carboxylic acid proton |

| 6.90 - 7.25 | Multiplet | 4H | Ar-H | 2-Fluorophenyl ring protons |

| 4.25 | Triplet (J = 6.5 Hz) | 2H | -O-CH ₂- | Ether methylene (deshielded by Oxygen) |

| 2.70 | Triplet (J = 6.5 Hz) | 2H | -CH ₂-COOH | Alpha-methylene (deshielded by Carbonyl) |

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Elimination to Acrylic Acid | Reduce reflux temperature; add alkyl halide slower. |

| Oily Product (No Solid) | Impure product / Residual Phenol | Perform the ether wash step on the basic solution before acidification. |

| Melting Point Depression | Wet product / Salt contamination | Ensure thorough washing with ice water to remove NaCl; dry under vacuum. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

References

-

Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for phenoxyacetic acids).

-

PubChem. (2023). "3-Bromopropanoic acid Compound Summary." National Library of Medicine.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Nucleophilic Substitution vs Elimination).[5]

Sources

purification of 3-(2-fluorophenoxy)propanoic acid by recrystallization

Application Note & Protocol

Topic: High-Purity Recovery of 3-(2-fluorophenoxy)propanoic acid via Optimized Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various chemical entities, where high purity is a prerequisite for downstream applications. This document provides a comprehensive, field-tested guide for the purification of this compound using the single solvent and solvent/anti-solvent recrystallization techniques. We delve into the fundamental principles governing solvent selection, provide step-by-step protocols for execution, and offer robust analytical methods for purity verification. The causality behind critical procedural steps is explained to empower researchers with the ability to adapt and troubleshoot the methodology. This guide is designed to serve as a self-validating system for achieving high-purity crystalline material suitable for the rigorous demands of research and development.

Introduction: The Imperative for Purity

In synthetic organic chemistry, the isolation of a target compound in its purest form is paramount. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, compromise biological assays, and invalidate analytical data. This compound (Figure 1) is a valuable building block whose utility is directly dependent on its purity. Recrystallization is a powerful and widely employed purification technique for crystalline solids.[1] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound preferentially crystallizes out of the solution, leaving the impurities behind in the mother liquor.[1] This application note details a systematic approach to purify this compound, ensuring a final product of high crystalline quality and chemical purity.

Physicochemical & Crystallographic Profile

A thorough understanding of the compound's properties is foundational to developing a successful purification strategy. The key characteristics of this compound are summarized in Table 1. Notably, crystallographic studies have shown that the compound can be crystallized from a dichloromethane/hexane mixture, providing a validated starting point for solvent system development.[3] In its crystalline state, molecules form centrosymmetric dimers through hydrogen bonding.[3][4]

| Property | Value | Source |

| CAS Number | 2967-72-8 | [5][6] |

| Molecular Formula | C₉H₉FO₃ | [3][5] |

| Molecular Weight | 184.16 g/mol | [3][5] |

| Appearance | Off-white solid (typical) | [7] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [4] |

Health & Safety Precautions

Handling this compound and the associated solvents requires strict adherence to safety protocols. The compound is classified as a skin, eye, and respiratory irritant.[8][9] All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[8][10]

-

Inhalation: Avoid breathing dust or vapors. Use only in a well-ventilated area.[11]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes.[8][11]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

-

Solvent Hazards: Be aware of the specific hazards associated with the chosen solvents (e.g., flammability, toxicity).

The Recrystallization Workflow: A Conceptual Overview

The purification process is a multi-stage workflow designed to systematically remove impurities. Each stage, from solvent selection to final product analysis, is critical for success.

Protocol I: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[2] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[12] This differential solubility is what enables the purification. Based on literature precedence for this molecule and similar structures, two primary approaches are recommended: a solvent/anti-solvent system of ethyl acetate/heptane or a dichloromethane/hexane system.[3][13]

Objective: To identify the optimal solvent or solvent pair for recrystallization.

Materials:

-

Crude this compound

-

Test tubes or small vials

-

Selection of solvents: Ethyl Acetate, Dichloromethane (DCM), Toluene, Acetone, Ethanol, Heptane, Hexane

-

Stirring rod

-

Hot plate or sand bath

Procedure:

-

Place approximately 10-20 mg of the crude solid into several separate test tubes.

-

Add a potential solvent (e.g., Ethyl Acetate) dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. A good primary solvent will not dissolve the compound well at room temperature.

-

If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

-

Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising single-solvent system.

-

For a solvent/anti-solvent system:

-

Dissolve the crude solid in a minimum amount of a solvent in which it is highly soluble at room temperature (e.g., Dichloromethane or Ethyl Acetate).

-

Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., Hexane or Heptane) dropwise until the solution becomes persistently cloudy (turbid).

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly as described in step 4.

-

-

Record all observations in a table similar to Table 2.

| Solvent/System | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Notes |

| Ethyl Acetate | Low | High | Good | Promising single solvent. |

| Toluene | Low | Moderate | Slow/Poor | May require large volumes. |

| DCM / Hexane | High / Insoluble | N/A | Excellent | Validated literature system.[3] |

| EtOAc / Heptane | High / Insoluble | N/A | Excellent | Proven for similar acids.[13] |

Protocol II: Bulk Recrystallization Procedure

This protocol is based on using a solvent/anti-solvent system, which often provides greater control and higher recovery. The example uses Dichloromethane (DCM) and Hexane.

Materials & Equipment:

-

Crude this compound

-

Erlenmeyer flask

-

Dichloromethane (DCM)

-

Hexane

-

Hot plate/stirrer

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of DCM at room temperature and stir until the solid is completely dissolved.

-

Induce Saturation: While stirring, slowly add hexane (the anti-solvent) dropwise from a pipette or burette. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation.

-

Re-homogenize: Gently warm the flask on a hot plate until the cloudiness disappears and the solution becomes clear again. Avoid boiling, as DCM is highly volatile.

-

Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Rapid cooling can trap impurities.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexane to rinse away any residual mother liquor containing impurities. It is critical to use a cold solvent in which the product has very low solubility.

-

Drying: Allow the crystals to air-dry on the filter for a few minutes by maintaining the vacuum. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a gentle temperature (~40-50 °C).

Protocol III: Purity Assessment & Quality Control

Post-purification analysis is a non-negotiable step to validate the success of the procedure.

A. Melting Point Analysis:

-

Principle: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities depress and broaden the melting point range.

-

Procedure: Determine the melting point of a small sample of the dried, recrystallized product using a calibrated melting point apparatus. Compare this to the literature value and the melting point of the crude starting material.

B. Chromatographic Analysis (HPLC):

-

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is a highly sensitive method for quantifying purity.

-

Suggested Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).

-

-

Interpretation: The purity is typically calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram. A purity level of >99% is often achievable.

C. Spectroscopic Analysis (¹H NMR):

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of the purified product should show sharp, well-resolved peaks corresponding to the protons in the molecule, with no signals attributable to impurities.

-

Procedure: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum. Check for the absence of signals from starting materials, by-products, or residual recrystallization solvents.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution. - Try to induce crystallization by scratching the inside of the flask with a glass rod.[12] - Add a "seed crystal" from a previous successful batch. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; solution is cooling too rapidly; solution is supersaturated with impurities. | - Re-heat the solution and add more of the primary solvent to decrease saturation. - Ensure a very slow cooling rate. - Consider a different solvent system. |

| Low Recovery Yield | Compound has significant solubility in the cold solvent; insufficient cooling time; premature crystallization during hot filtration. | - Ensure the solution is cooled sufficiently in an ice bath. - Minimize the amount of solvent used for dissolution. - When washing the filter cake, use a minimal amount of ice-cold solvent. |

| Colored Product | Colored impurities are present and co-crystallize. | - Perform a pre-treatment step by adding a small amount of activated charcoal to the hot solution before the hot filtration step. |

Conclusion

The recrystallization protocol detailed herein provides a robust and reproducible method for the purification of this compound. By systematically selecting an appropriate solvent system and carefully controlling the cooling process, researchers can effectively remove synthetic impurities to obtain a high-purity crystalline product. The integration of rigorous analytical quality control, such as melting point analysis and HPLC, ensures the final material is suitable for the most demanding scientific applications. This guide serves as a complete framework, blending theoretical principles with practical, actionable protocols to achieve optimal purification outcomes.

References

- Vertex AI Search, "3-(2-Fluorophenyl)

- BenchChem, "Technical Support Center: Purification of (R)-2-Hydroxy-2-phenylpropanoic Acid", accessed on 2024-02-11.

-

Amerigo Scientific, "this compound", accessed on 2024-02-11. [Link]

- Angene Chemical, "Safety D

- Sigma-Aldrich, "SAFETY D

- Thermo Fisher Scientific, "SAFETY D

- Fisher Scientific, "SAFETY D

-

NIH, "this compound - PMC", accessed on 2024-02-11. [Link]

-

ChemTalk, "Lab Procedure: Recrystallization | Chemistry", accessed on 2024-02-11. [Link]

- University Course Material, "Recrystallization is the most common method for purifying solid compoun", accessed on 2024-02-11.

-

PubChem, "(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542", accessed on 2024-02-11. [Link]

- Reddit, "Recrystallization for foam like crystals : r/Chempros", accessed on 2024-02-11.

- Cengage, "Selected Methods of Analysis", accessed on 2024-02-11.

-

Quora, "How to recrystallize phenoxyacetic acid", accessed on 2024-02-11. [Link]

- Eurofins, "ANALYTICAL METHOD SUMMARIES", accessed on 2024-02-11.

-

PubChem, "3-(2-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81598", accessed on 2024-02-11. [Link]

-

ResearchGate, "(PDF) this compound", accessed on 2024-02-11. [Link]

- Selleck Chemicals, "3-(2-Hydroxyphenyl)propionic acid | CAS 495-78-3", accessed on 2024-02-11.

- ResearchGate, "(PDF) 3-(2-Formylphenoxy)propanoic acid", accessed on 2024-02-11.

- University Course Material, "Solubility of Organic Compounds", accessed on 2024-02-11.

- Journal of Chemistry and Technologies, "SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS", accessed on 2024-02-11.

-

MDPI, "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity", accessed on 2024-02-11. [Link]

- Google Patents, "CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid", accessed on 2024-02-11.

- BenchChem, "Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone", accessed on 2024-02-11.

-

Frontiers, "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid", accessed on 2024-02-11. [Link]

Sources

- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 2. quora.com [quora.com]

- 3. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 2967-72-8|3-(2-Fluorophenoxy)propionic Acid|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. angenechemical.com [angenechemical.com]

- 9. 3-(2-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

Application Note: 13C NMR Analysis of 3-(2-fluorophenoxy)propanoic acid

Introduction

3-(2-fluorophenoxy)propanoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its precise molecular structure and purity are paramount to ensure the safety and efficacy of the final drug product. Among the array of analytical techniques available for structural characterization, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method. It provides unambiguous information about the carbon skeleton of a molecule, including the number of non-equivalent carbon atoms, their chemical environments, and their connectivity. This application note provides a detailed protocol for the 13C NMR analysis of this compound, offering insights into experimental design, spectral interpretation, and data reporting for researchers, scientists, and drug development professionals. A key feature of the 13C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) coupling, which provides valuable structural information.[1][2][3]

Molecular Structure and Expected 13C NMR Features

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. This compound consists of a 2-fluorophenoxy group connected to a propanoic acid moiety via an ether linkage.

Diagram 1: Labeled Structure of this compound

Caption: Labeled chemical structure of this compound.

The molecule has nine distinct carbon environments, which should result in nine unique signals in the proton-decoupled 13C NMR spectrum. The chemical shifts of these carbons are influenced by their local electronic environment. The electronegative fluorine and oxygen atoms will cause downfield shifts (higher ppm values) for adjacent carbons. Furthermore, the presence of the spin-active 19F nucleus (I=1/2, 100% natural abundance) will lead to through-bond J-coupling with nearby carbon nuclei, resulting in the splitting of their corresponding signals into doublets or more complex multiplets.[2][3]

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A well-prepared sample ensures optimal resolution and signal-to-noise ratio.

-

Analyte Purity: Ensure the this compound sample is of sufficient purity to avoid interfering signals.

-

Solvent Selection: The choice of a deuterated solvent is critical.[4][5] For carboxylic acids, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high polarity, which aids in dissolving the analyte, and its ability to form hydrogen bonds with the carboxylic acid proton, reducing exchange broadening.[4] Chloroform-d (CDCl3) can also be used, but the carboxylic acid proton signal may be broader or exchange with residual water.[4][5]

-

Concentration: A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[6] A concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended.[7]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.[7][8] A small amount (1-2 drops of a dilute solution) should be added to the NMR tube.

Step-by-Step Protocol:

-

Weigh approximately 50-100 mg of this compound and transfer it to a clean, dry vial.

-

Add 0.6 mL of DMSO-d6 to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample. A brief sonication may be necessary.

-

Add one drop of a dilute TMS solution in DMSO-d6 to the sample.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4 cm.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants.

NMR Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): ~250 ppm (to cover the expected range of carbon chemical shifts).

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons to fully relax and be accurately quantified.

-

Acquisition Time (AQ): 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

Diagram 2: 13C NMR Analysis Workflow

Caption: Workflow for 13C NMR analysis.

Spectral Interpretation and Data Analysis

The proton-decoupled 13C NMR spectrum of this compound will exhibit nine distinct signals. The interpretation involves assigning each signal to its corresponding carbon atom based on its chemical shift and coupling pattern.

Predicted Chemical Shifts and Assignments

The following table provides predicted 13C NMR chemical shifts and expected multiplicities due to C-F coupling. These values are based on established ranges for similar functional groups and the known effects of substituents.[8][9][10][11][12][13][14]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to 19F) | Coupling Constant (JCF, Hz) | Rationale |

| Cγ (C=O) | 170-180 | Singlet | - | The carbonyl carbon of a carboxylic acid is highly deshielded.[9][15] |

| C2' (C-F) | 150-155 | Doublet | ¹JCF ≈ 240-250 | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.[1][16] |

| C1' (C-O) | 145-150 | Doublet | ²JCF ≈ 10-20 | Attached to the ether oxygen and adjacent to the fluorine-bearing carbon. |

| C6' | 125-130 | Doublet | ³JCF ≈ 5-10 | Aromatic carbon ortho to the ether linkage. |

| C4' | 120-125 | Singlet | ⁵JCF ≈ 0-2 | Aromatic carbon para to the ether linkage. |

| C3' | 115-120 | Doublet | ³JCF ≈ 5-10 | Aromatic carbon meta to the ether linkage. |

| C5' | 115-120 | Doublet | ⁴JCF ≈ 2-5 | Aromatic carbon meta to the ether linkage. |

| Cα | 65-70 | Singlet | ⁴JCF ≈ 0-2 | Aliphatic carbon attached to the ether oxygen. |

| Cβ | 30-35 | Singlet | ⁵JCF ≈ 0 | Aliphatic carbon adjacent to the carbonyl group. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Analysis of Carbon-Fluorine Coupling

The presence of fluorine provides a unique diagnostic tool in 13C NMR.[2] The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one-bond coupling): This is the largest coupling, typically in the range of 160-350 Hz, and is observed for the carbon directly bonded to the fluorine (C2').[16]

-

²JCF (two-bond coupling): This coupling is observed for carbons two bonds away from the fluorine (C1' and C3'). Typical values range from 15-30 Hz.

-

³JCF (three-bond coupling): Carbons three bonds away (C4' and C6') will exhibit smaller couplings, usually in the range of 5-10 Hz.

-

Long-range coupling (>3 bonds): Couplings over more than three bonds are often small or unresolved.[17]

The observation of these characteristic splitting patterns confirms the position of the fluorine atom on the aromatic ring.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural verification and purity assessment of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra that provide a wealth of information. The chemical shifts of the nine unique carbon signals, combined with the characteristic C-F coupling patterns, allow for unambiguous assignment of the carbon skeleton and confirmation of the fluorine substituent's position. This rigorous analytical approach is essential for ensuring the quality of this key intermediate in the drug development pipeline.

References

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Alfa Chemistry. Deuterated Solvents for NMR. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the internal rotational potential in 2,6-difluoro- and 2,4,6-trifluoro-derivatives of anisole and thioanisole. Canadian Journal of Chemistry, 69(6), 1047-1054. [Link]

-

Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161. [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants.... [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between.... [Link]

-

University College London. Sample Preparation. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Biological Magnetic Resonance Bank. Propionic Acid. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5337-5345. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

Mowery, R. A., & Myrick, M. L. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2735-2740. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. 1H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Reddit. 13C NMR of pentafluorophenyl group. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. This compound. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectral date of compounds. [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed. 13C-NMR evidence of bacteriochlorophyll a formation by the C5 pathway in Chromatium. [Link]

-

ResearchGate. High-Resolution Solid-State 13C NMR of Fluoropolymers. [Link]

-

ResearchGate. A 13C NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

-

PubMed. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. NMR 溶剂 [sigmaaldrich.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Functional Profiling of 3-(2-fluorophenoxy)propanoic acid

This Application Note is structured as a high-level technical guide for the functional characterization of 3-(2-fluorophenoxy)propanoic acid .

Given the structural promiscuity of the phenoxy-alkanoic acid pharmacophore—which serves as the backbone for fibrate drugs (PPAR agonists), sweet taste inhibitors (lactisole analogs), and auxin herbicides—this guide adopts a Multi-Parameter Optimization (MPO) approach.[1] It details the development of assays to validate metabolic activity (primary therapeutic target) while profiling for sensory and agrochemical off-target effects.

From Nuclear Receptor Activation to GPCR Modulation

Introduction & Pharmacophore Rationale[1]